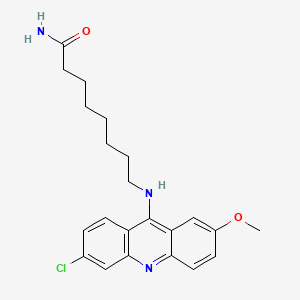
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is a complex organic compound belonging to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring, which is further linked to an octanamide chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6-chloro-2-methoxy-9-acridinylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of high-purity reagents and advanced purification methods ensures the production of high-quality Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the acridine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at position 6 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in DNA labeling and as a fluorescent marker in cellular imaging studies.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the transcription and replication processes, leading to cell death. The compound also binds to cellular membranes, affecting membrane potential and ion transport . These actions contribute to its cytotoxic and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: Similar in structure but lacks the octanamide chain.
9-Amino-6-chloro-2-methoxyacridine: Lacks the octanamide chain and is used in DNA labeling and as a fluorescent probe.
Acridine Orange: A simpler acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Octanamide, 8-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its octanamide chain, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its higher efficacy in biological applications compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
77420-94-1 |
|---|---|
Molekularformel |
C22H26ClN3O2 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
8-[(6-chloro-2-methoxyacridin-9-yl)amino]octanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-16-9-11-19-18(14-16)22(17-10-8-15(23)13-20(17)26-19)25-12-6-4-2-3-5-7-21(24)27/h8-11,13-14H,2-7,12H2,1H3,(H2,24,27)(H,25,26) |
InChI-Schlüssel |
AUYJLHAZIDSRDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


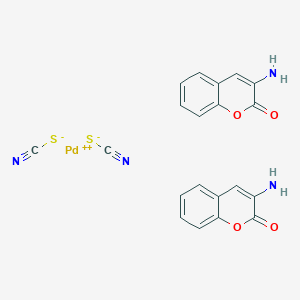
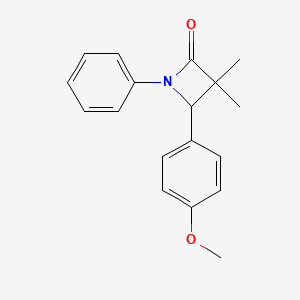

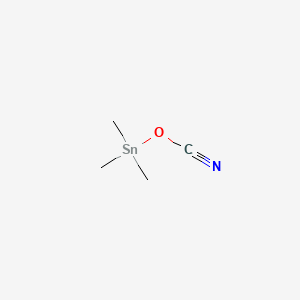
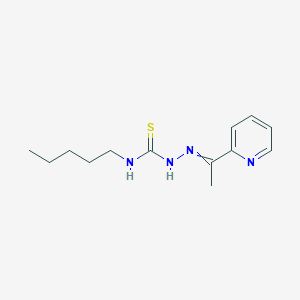







![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

